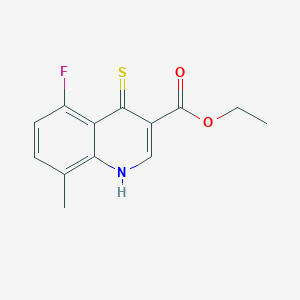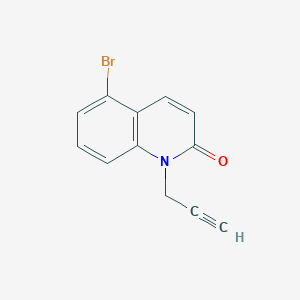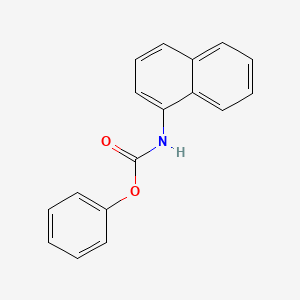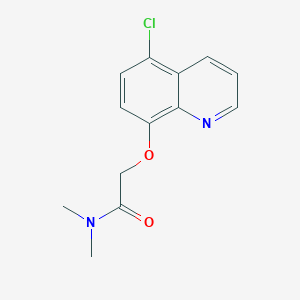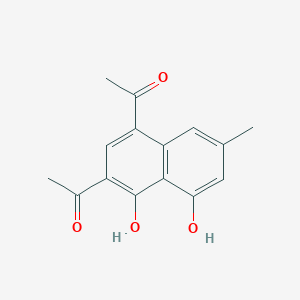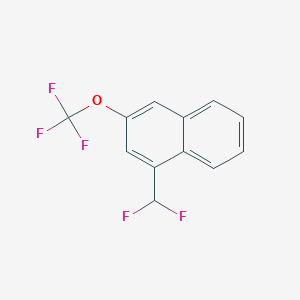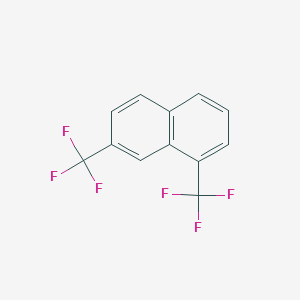
1,7-Bis(trifluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Bis(trifluoromethyl)naphthalene is a fluorinated aromatic compound characterized by the presence of two trifluoromethyl groups attached to the naphthalene ring at the 1 and 7 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,7-Bis(trifluoromethyl)naphthalene can be synthesized through radical trifluoromethylation of naphthalene derivatives. One common method involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions . The reaction typically proceeds via the formation of trifluoromethyl radicals, which then add to the naphthalene ring at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Photoredox catalysis using visible light has also been explored as a green and sustainable method for trifluoromethylation reactions .
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Bis(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the naphthalene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents can be used under acidic conditions to introduce additional substituents onto the naphthalene ring.
Major Products Formed
Substituted Naphthalenes: Depending on the reagents used, various substituted naphthalenes can be formed, which may have different functional groups attached to the naphthalene core.
Oxidized Derivatives: Oxidation reactions can yield products such as naphthoquinones, which have applications in organic synthesis and materials science.
Wissenschaftliche Forschungsanwendungen
1,7-Bis(trifluoromethyl)naphthalene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,7-Bis(trifluoromethyl)naphthalene is primarily related to the electronic effects of the trifluoromethyl groups. These groups are highly electronegative, which can influence the reactivity and stability of the compound. In biological systems, the trifluoromethyl groups can enhance the binding affinity of the compound to specific molecular targets, such as enzymes or receptors, by increasing hydrophobic interactions and improving metabolic stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Bis(trifluoromethyl)naphthalene: Similar to 1,7-Bis(trifluoromethyl)naphthalene, but with trifluoromethyl groups at the 1 and 8 positions.
1,4-Bis(trifluoromethyl)benzene: A benzene derivative with two trifluoromethyl groups.
Uniqueness
This compound is unique due to the specific positioning of the trifluoromethyl groups on the naphthalene ring, which can influence its electronic properties and reactivity. This unique structure makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C12H6F6 |
|---|---|
Molekulargewicht |
264.17 g/mol |
IUPAC-Name |
1,7-bis(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6/c13-11(14,15)8-5-4-7-2-1-3-10(9(7)6-8)12(16,17)18/h1-6H |
InChI-Schlüssel |
UADFPDPVGMYWEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


